![molecular formula C15H9ClN2O B2543583 3-[(E)-3-(2-Chloropyridin-4-yl)-3-oxoprop-1-enyl]benzonitrile CAS No. 1445760-04-2](/img/structure/B2543583.png)
3-[(E)-3-(2-Chloropyridin-4-yl)-3-oxoprop-1-enyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions that can yield important intermediates for further chemical transformations. In the case of 3-[(E)-3-(2-Chloropyridin-4-yl)-3-oxoprop-1-enyl]benzonitrile, although not directly reported, the synthesis could potentially be inspired by methods used for structurally related compounds. For instance, the synthesis of 3-(benzothiazol-2-yl)-3-oxopropanenitrile was achieved through the reaction of ethyl 2-benzothiazolecarboxylate with acetonitrile in the presence of sodium hydride or by treating 2-bromoacetylbenzothiazole with potassium cyanide . Similarly, the synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile involved a multi-step process starting from 2-thiouracil, proceeding through methylation, and subsequent reactions without the need for intermediate purifications . These examples demonstrate the feasibility of synthesizing complex nitriles through multi-step reactions, which could be analogous to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their reactivity and interaction with biological targets. The compound 3-[(E)-3-(2-Chloropyridin-4-yl)-3-oxoprop-1-enyl]benzonitrile likely possesses a conjugated system due to the presence of the oxopropenyl group, which could contribute to its reactivity. The presence of a chloropyridinyl group suggests potential for further substitution reactions, as seen in the synthesis of 3-[Substituted]-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitriles, where substituents at the 3-position of the phenyl ring were found to significantly affect the potency of the compounds as metabotropic glutamate subtype 5 receptor antagonists .
Chemical Reactions Analysis
The reactivity of nitrile-containing compounds is often explored through their ability to undergo cycloaddition and cyclocondensation reactions. For example, 3-(benzothiazol-2-yl)-3-oxopropanenitrile was shown to react with heterocyclic diazonium salts to produce hydrazones, which could further cyclize into various heterocyclic derivatives . This suggests that 3-[(E)-3-(2-Chloropyridin-4-yl)-3-oxoprop-1-enyl]benzonitrile may also participate in similar reactions, potentially leading to the formation of heterocyclic structures that could have interesting biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. The presence of a nitrile group typically confers polarity to the molecule, which can affect its solubility and interaction with solvents. The chloropyridinyl group in the compound may enhance its electron-withdrawing capacity, potentially affecting its acidity and reactivity in nucleophilic substitution reactions. While specific data on the physical and chemical properties of 3-[(E)-3-(2-Chloropyridin-4-yl)-3-oxoprop-1-enyl]benzonitrile are not provided, insights can be drawn from related compounds, such as the potent and selective mGlu5 receptor antagonist mentioned earlier, which exhibited good pharmacokinetics and brain penetration . These properties are crucial for the development of pharmaceutical agents and could be relevant for the compound under analysis.
Wissenschaftliche Forschungsanwendungen
Catalysis and Redox Chemistry
One area of application for this compound is in the field of catalysis and redox chemistry. For instance, corrole compounds, closely related to the chemical structure , have been investigated for their efficiency in the catalytic reduction of dioxygen in both heterogeneous and homogeneous systems. These compounds exhibit significant catalytic activity due to their redox properties, demonstrating potential applications in energy conversion and storage systems (Kadish et al., 2008).
Material Science
In material science, the compound has been explored for its role in the development of high-performance materials. For example, benzoxazine monomers featuring azobenzene and pyridine units have been prepared, utilizing reactions that include components similar to 3-[(E)-3-(2-Chloropyridin-4-yl)-3-oxoprop-1-enyl]benzonitrile. These materials exhibit photoisomerization-based tuning of surface properties and accelerated ring-opening polymerization, suggesting applications in smart materials and coatings (Mohamed et al., 2014).
Pharmaceutical Development
In the pharmaceutical domain, derivatives of 3-[(E)-3-(2-Chloropyridin-4-yl)-3-oxoprop-1-enyl]benzonitrile have been synthesized and evaluated for their potential as selective androgen receptor modulators (SARMs), which could offer therapeutic benefits in conditions such as muscle wasting and osteoporosis. The development and biological evaluation of these compounds underscore the potential of 3-[(E)-3-(2-Chloropyridin-4-yl)-3-oxoprop-1-enyl]benzonitrile derivatives in the design of new drugs (Aikawa et al., 2017).
Safety and Hazards
The safety information for 2-(3-chloropyridin-4-yl)acetonitrile indicates that it has several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to specific hazards associated with the compound. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . These codes correspond to recommended actions to take when handling the compound.
Eigenschaften
IUPAC Name |
3-[(E)-3-(2-chloropyridin-4-yl)-3-oxoprop-1-enyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O/c16-15-9-13(6-7-18-15)14(19)5-4-11-2-1-3-12(8-11)10-17/h1-9H/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMGXWBAOCSROZ-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)C=CC(=O)C2=CC(=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C#N)/C=C/C(=O)C2=CC(=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.